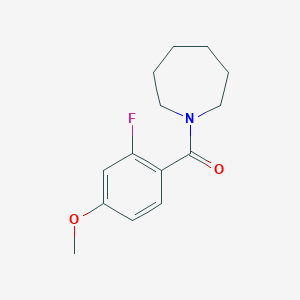

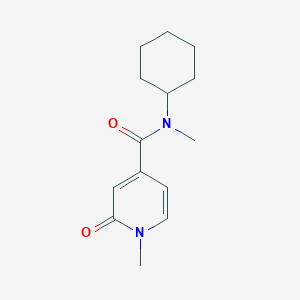

(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

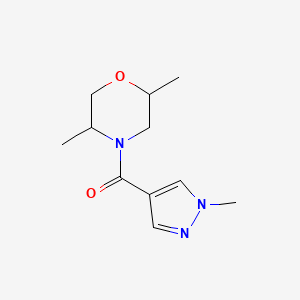

(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone, also known as 4'-fluorofentanyl, is a synthetic opioid analgesic drug that is structurally similar to fentanyl. It was first synthesized in the 1960s and has been used in medical research as a reference standard for testing the potency of other opioids. The purpose of

Mecanismo De Acción

The mechanism of action of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone is similar to that of other opioids. It binds to the mu-opioid receptor in the brain and spinal cord, which results in the inhibition of neurotransmitter release and the activation of the descending pain control system. This leads to a reduction in pain perception and an increase in pain tolerance.

Biochemical and Physiological Effects:

The biochemical and physiological effects of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone are similar to those of other opioids. It produces analgesia, sedation, and respiratory depression. It also has the potential to cause physical dependence and addiction with chronic use.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The advantages of using (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone in lab experiments include its high potency and selectivity for the mu-opioid receptor, which makes it a useful reference standard for testing the potency of other opioids. However, the compound is highly potent and can be toxic at low doses, which makes it difficult to handle and requires specialized equipment and safety precautions.

Direcciones Futuras

For research on (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone include the development of new opioid analgesics with improved pharmacological properties and reduced side effects. This could involve modifying the structure of the compound to increase its selectivity for the mu-opioid receptor or to decrease its potential for physical dependence and addiction. Other areas of research could include investigating the role of the compound in the development of tolerance and withdrawal and exploring its potential as a treatment for opioid addiction.

Métodos De Síntesis

The synthesis of (2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone involves the reaction of 4-fluoroaniline with paraformaldehyde and piperidine in the presence of acetic acid. The resulting product is then treated with sodium borohydride to yield the final compound. The synthesis method has been optimized over the years to increase the yield and purity of the compound.

Aplicaciones Científicas De Investigación

(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone has been used in scientific research as a reference standard for testing the potency of other opioids. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. The compound has also been used in studies to investigate the structure-activity relationship of opioids and to develop new opioid analgesics with improved pharmacological properties.

Propiedades

IUPAC Name |

(2-fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FNO2/c1-17-10-5-6-11(12(14)9-10)13(16)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEMLJGDVMRUMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)N2CCCCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Fluoro-4-methoxyphenyl)-piperidin-1-ylmethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-methyl-2-(3-methylphenyl)pyrazol-3-yl]propanamide](/img/structure/B7510632.png)

![[1-(2-Methylquinolin-4-yl)piperidin-3-yl]methanol](/img/structure/B7510660.png)

![N,4-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]benzamide](/img/structure/B7510664.png)

![N-[(2-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510690.png)

![N,2,4,5-tetramethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-3-carboxamide](/img/structure/B7510701.png)